Ansatrienin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Ansatrienin B involves the assembly of polyketide chains using 3-amino-5-hydroxybenzoic acid as a starter unit . The gene cluster responsible for its biosynthesis includes genes for AHBA synthase, polyketide synthase, and other enzymes essential for the formation of its macrocyclic lactam backbone . The biosynthetic pathway also involves the incorporation of a cyclohexanecarboxylic acid moiety derived from shikimic acid .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces collinus or related strains . Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Ansatrienin B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes .
Scientific Research Applications
Ansatrienin B has a wide range of scientific research applications:
Medicine: Its potent antitumor activity makes it a candidate for cancer therapy research.
Industry: this compound is used in the development of new antibiotics and antifungal agents.
Mechanism of Action
Ansatrienin B exerts its effects by targeting the eukaryotic elongation factor 1A (eEF1A), which is involved in the translation elongation stage of protein synthesis . By binding to eEF1A, this compound disrupts the delivery of amino acyl transfer RNAs to ribosomes, thereby inhibiting protein synthesis . This mechanism is believed to contribute to its antiproliferative and antitumor activities .
Comparison with Similar Compounds
- Didemnin B
- Ternatin
- Nannocystin A
- Cytotrienin A
Comparison: Ansatrienin B shares structural similarities with other ansamycin antibiotics, such as Didemnin B and Ternatin . it is unique in its specific binding affinity to eEF1A and its potent inhibition of protein synthesis . Unlike some of its counterparts, this compound has shown significant potential in potentiating the effects of other anti-cancer agents, making it a valuable compound in combination therapies .
Properties
CAS No. |
80111-48-4 |
---|---|
Molecular Formula |
C36H50N2O8 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
[(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5-,12-7-,18-11-,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
InChI Key |
VVJDHJZQBGWPEQ-UVDHFMOUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Synonyms |
ansatrienin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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